Cas no 15031-81-9 (3-methylidenepiperidine)
3-methylidenepiperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-methylidenepiperidine
- 3-METHYLENE-PIPERIDINE;
- 3-METHYLENE-PIPERIDINE
- F8881-1787
- EN300-145911
- 3-Methylenepiperidine
- DTXSID70444912
- AKOS005265014
- 15031-81-9
-
- Inchi: 1S/C6H11N/c1-6-3-2-4-7-5-6/h7H,1-5H2
- InChI Key: DMICIZVPSKKBDO-UHFFFAOYSA-N
- SMILES: N1CC(=C)CCC1
Computed Properties
- Exact Mass: 97.08910
- Monoisotopic Mass: 97.089149355Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 76.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03000
- LogP: 1.25480
3-methylidenepiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M234371-100mg |
3-methylidenepiperidine |
15031-81-9 | 100mg |
$ 210.00 | 2022-06-04 | ||
| TRC | M234371-500mg |
3-methylidenepiperidine |
15031-81-9 | 500mg |
$ 775.00 | 2022-06-04 | ||
| TRC | M234371-1g |
3-methylidenepiperidine |
15031-81-9 | 1g |
$ 1180.00 | 2022-06-04 | ||
| Enamine | EN300-145911-0.05g |
3-methylidenepiperidine |
15031-81-9 | 95.0% | 0.05g |
$888.0 | 2025-03-21 | |
| Enamine | EN300-145911-0.1g |
3-methylidenepiperidine |
15031-81-9 | 95.0% | 0.1g |
$930.0 | 2025-03-21 | |
| Enamine | EN300-145911-0.25g |
3-methylidenepiperidine |
15031-81-9 | 95.0% | 0.25g |
$972.0 | 2025-03-21 | |
| Enamine | EN300-145911-0.5g |
3-methylidenepiperidine |
15031-81-9 | 95.0% | 0.5g |
$1014.0 | 2025-03-21 | |
| Enamine | EN300-145911-1.0g |
3-methylidenepiperidine |
15031-81-9 | 95.0% | 1.0g |
$1057.0 | 2025-03-21 | |
| Enamine | EN300-145911-2.5g |
3-methylidenepiperidine |
15031-81-9 | 95.0% | 2.5g |
$2071.0 | 2025-03-21 | |
| Enamine | EN300-145911-5.0g |
3-methylidenepiperidine |
15031-81-9 | 95.0% | 5.0g |
$3065.0 | 2025-03-21 |
3-methylidenepiperidine Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 3-methylidenepiperidine
Latest Research Insights on 3-Methylidenepiperidine (CAS: 15031-81-9) in Chemical Biology and Pharmaceutical Applications
3-Methylidenepiperidine (CAS: 15031-81-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This compound, characterized by its unique piperidine scaffold with a methylidene substituent, serves as a valuable intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential in targeting various disease pathways, including neurological disorders and infectious diseases, highlighting its relevance in contemporary therapeutic development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 3-methylidenepiperidine as a key building block in the synthesis of novel gamma-aminobutyric acid (GABA) receptor modulators. The research demonstrated that derivatives of this compound exhibit enhanced binding affinity to GABAA receptors, suggesting potential applications in the treatment of anxiety and epilepsy. The study employed molecular docking simulations and in vitro assays to validate the interactions, providing a robust foundation for further preclinical evaluations.
In addition to its neurological applications, 3-methylidenepiperidine has been explored in antimicrobial research. A recent preprint on bioRxiv detailed its incorporation into hybrid molecules designed to combat multidrug-resistant bacterial strains. The results indicated that these hybrids disrupt bacterial cell wall synthesis, offering a promising avenue for addressing antibiotic resistance. The study emphasized the compound's role in enhancing the pharmacokinetic properties of the final drug candidates, such as improved solubility and metabolic stability.
Another notable advancement involves the use of 3-methylidenepiperidine in cancer therapeutics. A 2024 paper in ACS Chemical Biology reported its utility in the design of small-molecule inhibitors targeting protein-protein interactions (PPIs) in oncogenic pathways. The researchers synthesized a library of analogs and identified several lead compounds with potent inhibitory effects on tumor growth in xenograft models. This work underscores the compound's potential as a scaffold for developing next-generation anticancer agents.
Despite these promising developments, challenges remain in optimizing the synthetic routes for 3-methylidenepiperidine to ensure scalability and cost-effectiveness. Recent innovations in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have shown promise in addressing these limitations. A review in Organic Process Research & Development (2023) highlighted these advancements, providing a roadmap for industrial-scale production.
In conclusion, 3-methylidenepiperidine (CAS: 15031-81-9) continues to be a focal point in chemical biology and pharmaceutical research, with emerging applications in neurology, antimicrobial therapy, and oncology. Ongoing studies aim to further elucidate its mechanistic roles and expand its therapeutic potential, positioning it as a critical tool in modern drug discovery.
15031-81-9 (3-methylidenepiperidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)